molecular formula C5H14ClNO B8808416 3-Amino-2-methylbutan-2-ol hydrochloride

3-Amino-2-methylbutan-2-ol hydrochloride

Cat. No.: B8808416
M. Wt: 139.62 g/mol
InChI Key: YURXCUVDCIDDHM-UHFFFAOYSA-N
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Description

3-Amino-2-methylbutan-2-ol hydrochloride (CAS: 168297-76-5) is a branched-chain amino alcohol hydrochloride with the molecular formula C₅H₁₄ClNO (molar mass: 139.62 g/mol) . Its structure features a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons (positions 2 and 3) within a tert-butyl backbone. The compound is used in organic synthesis and pharmaceutical intermediates, particularly in chiral resolutions and as a precursor for bioactive molecules .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

3-amino-2-methylbutan-2-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H

InChI Key

YURXCUVDCIDDHM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Amino-3-methyl-2-butanol Hydrochloride (CAS: 123743-86-2)

  • Molecular Formula: C₅H₁₄ClNO (molar mass: 139.62 g/mol) .
  • Key Differences: The amino and hydroxyl groups are both on carbon 3, creating a geminal diol-amine configuration. Increased steric hindrance reduces nucleophilic reactivity compared to the target compound. Lower thermal stability due to intramolecular hydrogen bonding between -OH and -NH₃⁺ .

3-Amino-2-phenylbutan-2-ol Hydrochloride (CAS: 104294-61-3)

  • Molecular Formula: C₁₀H₁₆ClNO (molar mass: 201.69 g/mol) .
  • Key Differences :
    • A phenyl group replaces the methyl branch at position 2.
    • Enhanced lipophilicity (logP ~1.8 vs. ~0.5 for the target compound), making it more suitable for blood-brain barrier penetration.
    • Reduced solubility in water due to aromatic hydrophobicity .

Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS: 5619-05-6)

  • Molecular Formula: C₆H₁₄ClNO₂ (molar mass: 175.63 g/mol) .
  • Key Differences :
    • The hydroxyl group is replaced by a methoxy carbonyl (-COOCH₃), converting the alcohol to an ester.
    • Higher susceptibility to hydrolysis under acidic/basic conditions.
    • Broader application in peptide synthesis due to ester reactivity .

3-Methoxy-3-methylbutan-2-amine Hydrochloride

  • Molecular Formula: C₆H₁₅ClNO (molar mass: 152.64 g/mol) .
  • Key Differences :
    • Methoxy (-OCH₃) replaces the hydroxyl group.
    • Increased lipophilicity (logP ~0.9) but reduced hydrogen-bonding capacity.
    • Enhanced stability in alkaline environments compared to the target compound .

3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride

  • Molecular Formula : C₉H₁₇ClN₂O₂ (molar mass: 220.70 g/mol) .
  • Key Differences: A cyclobutyl group and amide (-CONH₂) are introduced. Reduced solubility in non-polar solvents due to the amide’s polarity .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups logP Solubility (Water) Applications
3-Amino-2-methylbutan-2-ol HCl C₅H₁₄ClNO 139.62 -OH, -NH₂ (adjacent) ~0.5 High Chiral synthesis, APIs
3-Amino-3-methyl-2-butanol HCl C₅H₁₄ClNO 139.62 -OH, -NH₂ (geminal) ~0.4 Moderate Intermediate for ligands
3-Amino-2-phenylbutan-2-ol HCl C₁₀H₁₆ClNO 201.69 -OH, -NH₂, -Ph ~1.8 Low CNS drug precursors
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₄ClNO₂ 175.63 -COOCH₃, -NH₂ ~0.7 Moderate Peptide coupling
3-Methoxy-3-methylbutan-2-amine HCl C₆H₁₅ClNO 152.64 -OCH₃, -NH₂ ~0.9 Low Alkaline-stable intermediates
3-Amino-4-cyclobutyl-2-hydroxybutanamide HCl C₉H₁₇ClN₂O₂ 220.70 -OH, -NH₂, -CONH₂, cyclobutyl ~-0.2 High Bioactive molecule design

Research Findings and Implications

  • Steric Effects: The tert-butyl group in 3-amino-2-methylbutan-2-ol HCl reduces reaction rates in SN2 mechanisms compared to less hindered analogs like 3-methoxy derivatives .
  • Hydrogen Bonding: Adjacent -OH and -NH₂ groups in the target compound enhance solubility in aqueous media, critical for intravenous drug formulations .
  • Synthetic Utility: Methyl ester derivatives (e.g., Methyl 2-amino-3-methylbutanoate HCl) are preferred in solid-phase synthesis due to their balance of reactivity and stability .

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